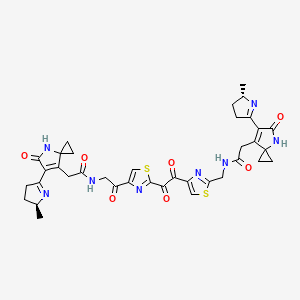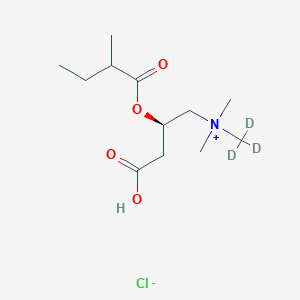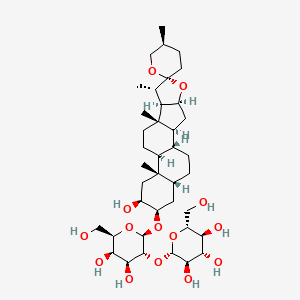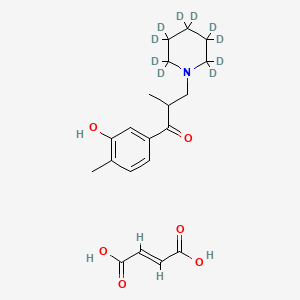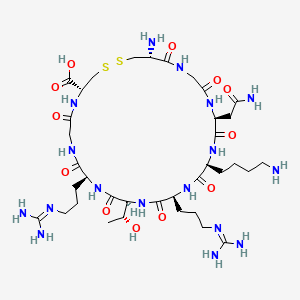
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is a synthetic peptide composed of nine amino acids. This compound is characterized by the presence of cysteine residues at both the N-terminus and C-terminus, which can form disulfide bonds, contributing to the stability and biological activity of the peptide. Peptides like this one are often used in biochemical research and pharmaceutical applications due to their ability to mimic natural proteins and interact with specific biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, cysteine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods: In an industrial setting, the synthesis of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.
Types of Reactions:
Oxidation: The cysteine residues in this compound can undergo oxidation to form disulfide bonds, which are crucial for the peptide’s stability and biological function.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The peptide can undergo substitution reactions where specific amino acids are replaced with others to modify its properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid derivatives with specific protecting groups are used in SPPS to introduce substitutions.
Major Products Formed:
Disulfide-bonded Peptide: Formed through the oxidation of cysteine residues.
Reduced Peptide: Formed through the reduction of disulfide bonds.
Scientific Research Applications
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study disulfide bond formation and peptide stability.
Biology: Employed in studies of protein-protein interactions and as a tool to investigate cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of peptide-based drugs and diagnostic agents.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH involves its ability to form disulfide bonds, which stabilize its structure and enable it to interact with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific biological context in which the peptide is used.
Comparison with Similar Compounds
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(2)-OH: A similar peptide with a slight variation in the position of cysteine residues.
H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(3)-OH: Another variant with different cysteine positioning.
Uniqueness: H-Cys(1)-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys(1)-OH is unique due to its specific sequence and the presence of cysteine residues at both termini, which allows for the formation of stable disulfide bonds. This structural feature distinguishes it from other peptides and contributes to its specific biological activities.
Properties
Molecular Formula |
C36H65N17O12S2 |
|---|---|
Molecular Weight |
992.1 g/mol |
IUPAC Name |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |
InChI Key |
CEKSIKGPDBMBEG-SLQNPQMPSA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC(=O)N)N)C(=O)O)CCCN=C(N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


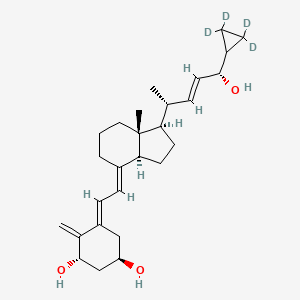
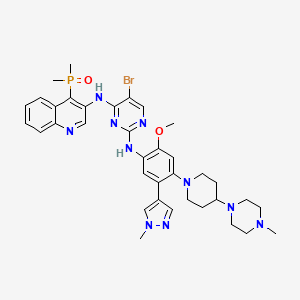
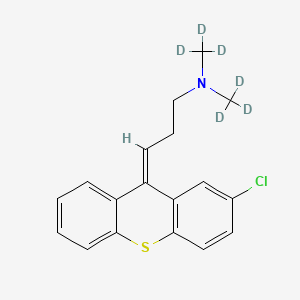
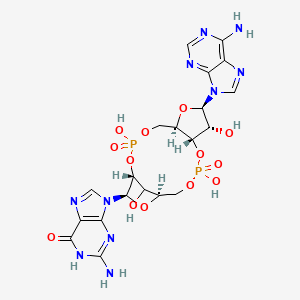
![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)
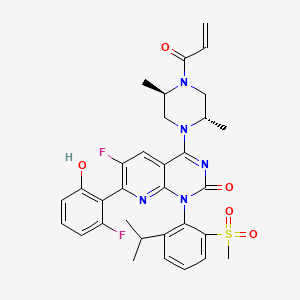
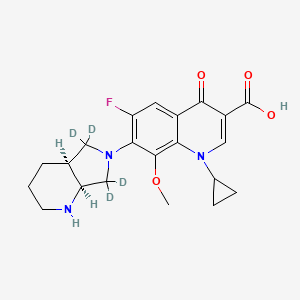
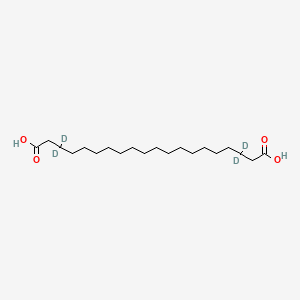
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
